molecular formula C6H5ClO B14262649 6-Chlorocyclohexa-2,4-dien-1-one CAS No. 163186-40-1

6-Chlorocyclohexa-2,4-dien-1-one

Cat. No.: B14262649
CAS No.: 163186-40-1
M. Wt: 128.55 g/mol
InChI Key: GEAWPTXAKMRHRY-UHFFFAOYSA-N
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Description

6-Chlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6H5ClO. It is a chlorinated derivative of cyclohexa-2,4-dien-1-one, characterized by the presence of a chlorine atom at the 6th position of the cyclohexadienone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorocyclohexa-2,4-dien-1-one typically involves the chlorination of cyclohexa-2,4-dien-1-one. One common method is the electrophilic chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chlorinated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous flow of chlorine gas through a solution of cyclohexa-2,4-dien-1-one in an appropriate solvent, with the reaction being catalyzed by FeCl3. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Chlorocyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorocyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the electron-deficient carbonyl group. This makes it reactive towards nucleophiles, leading to the formation of various adducts. The pathways involved include nucleophilic attack on the carbonyl carbon, followed by rearrangement or elimination reactions .

Comparison with Similar Compounds

    Cyclohexa-2,4-dien-1-one: The parent compound without the chlorine substitution.

    6-Bromocyclohexa-2,4-dien-1-one: A brominated analogue.

    6-Fluorocyclohexa-2,4-dien-1-one: A fluorinated analogue.

Uniqueness: 6-Chlorocyclohexa-2,4-dien-1-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues.

Properties

CAS No.

163186-40-1

Molecular Formula

C6H5ClO

Molecular Weight

128.55 g/mol

IUPAC Name

6-chlorocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-5H

InChI Key

GEAWPTXAKMRHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C(=O)C=C1)Cl

Origin of Product

United States

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